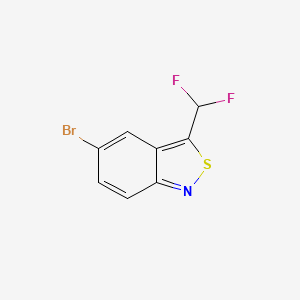
5-Bromo-3-(difluoromethyl)-2,1-benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-3-(difluoromethyl)-2,1-benzothiazole: is a chemical compound that belongs to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This specific compound is characterized by the presence of a bromine atom at the 5th position and a difluoromethyl group at the 3rd position on the benzothiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura cross-coupling reaction , which involves the reaction of a brominated benzothiazole derivative with a difluoromethyl boronic acid or its ester in the presence of a palladium catalyst . The reaction is usually carried out under mild conditions, making it a preferred method for the synthesis of this compound.
Industrial Production Methods: In an industrial setting, the production of 5-Bromo-3-(difluoromethyl)-2,1-benzothiazole may involve large-scale Suzuki-Miyaura coupling reactions. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-Bromo-3-(difluoromethyl)-2,1-benzothiazole can undergo nucleophilic substitution reactions, where the bromine is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, particularly involving the sulfur atom in the benzothiazole ring.
Coupling Reactions: The difluoromethyl group can be involved in various coupling reactions, such as the formation of carbon-carbon bonds with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed:
- Substitution reactions can yield a variety of derivatives depending on the nucleophile used.
- Oxidation and reduction reactions can lead to the formation of sulfoxides, sulfones, or reduced benzothiazole derivatives.
Scientific Research Applications
Chemistry: 5-Bromo-3-(difluoromethyl)-2,1-benzothiazole is used as a building block in organic synthesis
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacophore in drug design. The presence of the difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates. It may also exhibit biological activities such as antimicrobial or anticancer properties.
Industry: The compound can be used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal and chemical stability.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(difluoromethyl)-2,1-benzothiazole depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity towards these targets. The bromine atom can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
5-Bromo-2-(difluoromethyl)pyridine: Similar in structure but with a pyridine ring instead of a benzothiazole ring.
5-Bromo-3-(difluoromethyl)-2-methoxypyridine: Contains a methoxy group instead of a benzothiazole ring.
5-Bromo-3-(difluoromethyl)isoquinoline: Features an isoquinoline ring, differing in the position of nitrogen and the overall ring structure.
Uniqueness: 5-Bromo-3-(difluoromethyl)-2,1-benzothiazole is unique due to the presence of both bromine and difluoromethyl groups on a benzothiazole ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in synthesis and material science.
Properties
IUPAC Name |
5-bromo-3-(difluoromethyl)-2,1-benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2NS/c9-4-1-2-6-5(3-4)7(8(10)11)13-12-6/h1-3,8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGENEQILKNXZHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSC(=C2C=C1Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
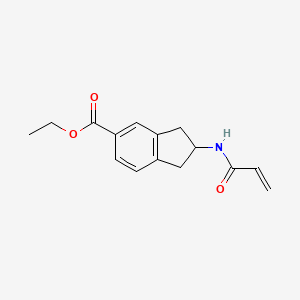
![N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2808694.png)
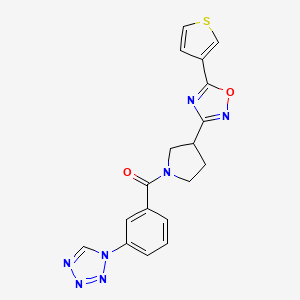
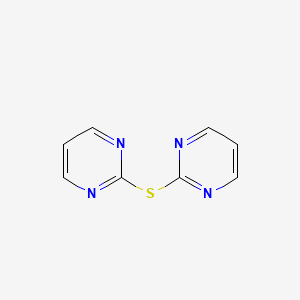
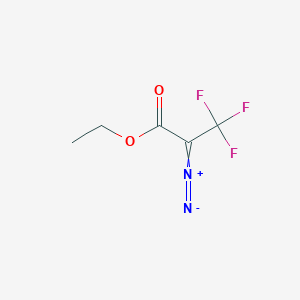
![5-[(4-chlorophenyl)sulfamoyl]-3-methyl-N-{[4-(propan-2-yl)phenyl]methyl}-1H-pyrazole-4-carboxamide](/img/structure/B2808700.png)
![(2E)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-3-(4-oxo-4H-chromen-3-yl)prop-2-enenitrile](/img/structure/B2808701.png)
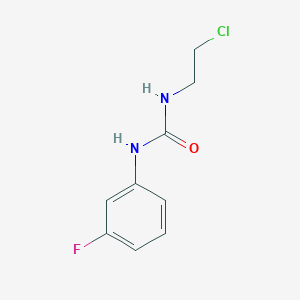
![2-[(1,2-Diphenylethylamino)methyl]isoindole-1,3-dione](/img/structure/B2808703.png)
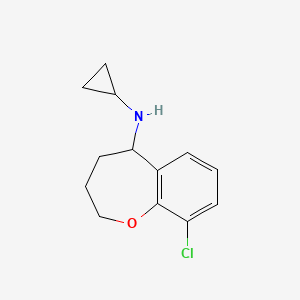
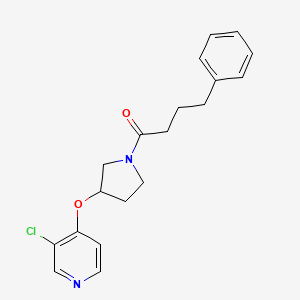

![2-[[1-(5,6-Dimethylpyrimidin-4-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2808709.png)
![Tert-butyl 9-oxo-5-(prop-2-yn-1-yl)-2,5,8-triazaspiro[3.6]decane-2-carboxylate](/img/structure/B2808712.png)
